2,6-Dimethyl-4-(3-piperidyl)pyridine
Beschreibung
2,6-Dimethyl-4-(3-piperidyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with methyl groups at the 2- and 6-positions and a 3-piperidyl group at the 4-position.
Eigenschaften
Molekularformel |
C12H18N2 |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
2,6-dimethyl-4-piperidin-3-ylpyridine |
InChI |
InChI=1S/C12H18N2/c1-9-6-12(7-10(2)14-9)11-4-3-5-13-8-11/h6-7,11,13H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
SXCXOMXWTJESLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)C)C2CCCNC2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(3-piperidyl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethylpyridine with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-4-(3-piperidyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methyl groups and the piperidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-(3-piperidyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-4-(3-piperidyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Substituent Effects on Pharmacological Activity
The substituent at the 4-position of the pyridine/dihydropyridine ring critically determines biological activity. Key comparisons include:
- However, this remains speculative without direct evidence.
- Nitro Groups : Nitro-substituted DHPs (e.g., nifedipine) exhibit potent calcium channel blocking but suffer from photodegradation and oxidation to inactive/toxic metabolites .
- Ester Groups: Benidipine’s ester substituents contribute to prolonged action but complicate pharmacokinetics (e.g., non-linear bioavailability) .
Metabolic Stability and Degradation Pathways
- Nifedipine : Rapidly oxidizes to pyridine metabolites (e.g., 2,6-dimethyl-4-(2-nitrophenyl)-pyridine-3,5-dicarboxylate) under light, losing pharmacological activity .
- Nitrendipine : Metabolized to carboxylated derivatives (e.g., M2a, M3a) with retained partial activity, demonstrating moderate stability .
Physicochemical Properties and Binding Affinity
Molecular Weight and Solubility :
Receptor Binding :
Research Findings and Implications
Photostability : Unlike photolabile nitro-DHPs (e.g., nifedipine), the 3-piperidyl group may confer resistance to light-induced degradation, enhancing shelf-life .
Metabolite Safety : Piperidyl metabolites are less likely to form toxic nitroso derivatives, a critical limitation of nifedipine .
Target Selectivity: The steric bulk of the piperidyl group could shift selectivity toward non-vascular calcium channels or entirely unrelated targets (e.g., enzymes or transporters).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
